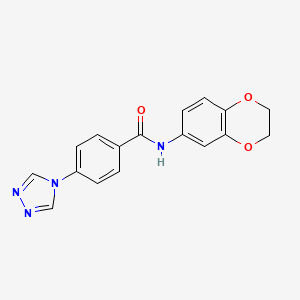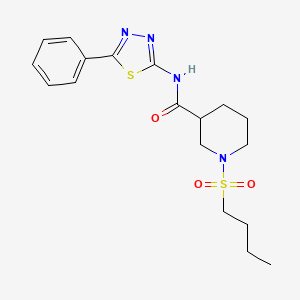![molecular formula C24H19FO4 B5425853 4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5425853.png)
4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate, also known as FMMDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the phenylacryloyl series and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways within the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been found to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant activity, which may help to protect cells from damage caused by oxidative stress. Additionally, this compound has been found to have antitumor effects, which may make it a promising candidate for use in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate in laboratory experiments is its ability to selectively inhibit COX-2 activity, without affecting the activity of other enzymes in the body. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects than existing drugs. Additionally, researchers may continue to study the biochemical and physiological effects of this compound, in order to better understand its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate involves the reaction of 4-fluoro-2-hydroxybenzoic acid with 4-methylphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to produce the final product.
Aplicaciones Científicas De Investigación
4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, drug discovery, and neuroscience. Researchers have found that this compound exhibits a range of interesting biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Propiedades
IUPAC Name |
[4-fluoro-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO4/c1-16-7-9-17(10-8-16)11-13-21(26)20-15-18(25)12-14-23(20)29-24(27)19-5-3-4-6-22(19)28-2/h3-15H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCULTDKKGDVAOO-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5425777.png)
![1-methyl-N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5425787.png)
![3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5425802.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5425814.png)

![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5425827.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5425828.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5425838.png)
![methyl 3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5425844.png)
![3-(2-methoxyethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5425848.png)
![methyl 2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5425857.png)
![4-(5-methylpyridin-2-yl)-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5425863.png)